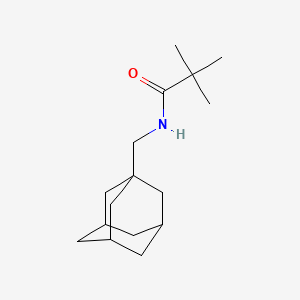

N-(1-adamantylmethyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane derivatives, such as N-(1-adamantylmethyl)-2,2-dimethylpropanamide, belong to a class of compounds known for their unique cage-like structure . They are often used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions with various transition metals . For example, 1-adamantylmethyl compounds of transition metals can be synthesized, which include peralkyls, mixed complexes, and π-acid complexes .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This rigid and virtually stress-free structure contributes to the stability of adamantane and its derivatives .Chemical Reactions Analysis

Adamantane derivatives exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and is known for its rigidity and virtual stress-free nature .Aplicaciones Científicas De Investigación

1. Neurological and Diabetes Treatments Adamantyl-based compounds, which include N-(1-adamantylmethyl)-2,2-dimethylpropanamide derivatives, have significant applications in treating neurological conditions and type-2 diabetes. Their multi-dimensional values in drug design are well-established, particularly due to their anti-viral abilities (C. S. Chidan Kumar et al., 2015).

2. Antioxidant and Anti-inflammatory Activities Certain adamantyl-based compounds exhibit strong antioxidant activities, as demonstrated in hydrogen peroxide radical scavenging tests. Additionally, some of these compounds have shown promising anti-inflammatory activities in albumin denaturation evaluations (C. S. Chidan Kumar et al., 2015).

3. Inhibition of Herpes Simplex Virus N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride, a related compound, has been found to inhibit herpes simplex virus type 1 replication with limited toxicity to cells. This showcases the potential of adamantyl-based compounds in antiviral therapies (K. Rosenthal et al., 1982).

4. Binding Studies for Proteins Adamantyl compounds, including variants of this compound, have been used in binding studies for proteins, particularly in research involving human alpha(1)-acid glycoprotein. These studies are crucial for understanding drug-protein interactions (Y. Higashi et al., 2006).

5. Antimicrobial and Hypoglycemic Activities Novel N-(1-adamantyl)carbothioamide derivatives, which include structures similar to this compound, have shown potent antibacterial activity against various microorganisms. Additionally, these compounds demonstrated significant hypoglycemic activity in diabetic rats, indicating their potential in treating diabetes (E. S. Al-Abdullah et al., 2015).

6. Chemical Synthesis and Crystallography These compounds are also relevant in chemical synthesis and crystallography studies, providing insights into the structural aspects and reactivity of various chemical compounds. This information is vital for the development of new materials and drugs (Marifaith. Hackett et al., 1987).

7. Neurodegenerative Disorder Treatments 1-Amino-3,5-dimethyl-adamantane, a compound closely related to this compound, has been used clinically for treating neurodegenerative disorders. Its mechanism of action involves the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated currents, which are implicated in various neurological conditions (Michela Giustizieri et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-adamantylmethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)14(18)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXBYINRXFTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)